![molecular formula C11H14N2O3S B2618560 4-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide CAS No. 1016673-16-7](/img/structure/B2618560.png)
4-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzamides, which includes compounds like 4-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular formula of 4-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is C11H14N2O3S, and its molecular weight is 254.3 .Chemical Reactions Analysis
The present study describes the discovery and characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .Scientific Research Applications
- Research Findings :
- Research Findings :
- Research Findings :
- Research Findings :
G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activation
Antioxidant and Antibacterial Properties
Plant Protection Products
Antiviral Potential
Ion-Associate Reaction (Green Chemistry)
Mechanism of Action
Target of Action
The primary target of the compound 4-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
4-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide acts as an activator for the GIRK channels . It interacts with these channels, leading to their activation. This activation results in the modulation of the excitability of the cells .
Biochemical Pathways
The activation of GIRK channels by 4-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide affects the GPCR signaling pathways . The downstream effects of this include changes in cell excitability, which can have various physiological implications .
Pharmacokinetics
It has been suggested that the compound displays nanomolar potency as a girk1/2 activator with improved metabolic stability .
Result of Action
The molecular and cellular effects of the action of 4-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide are primarily related to its role as a GIRK channel activator . By activating these channels, the compound can modulate cell excitability, which may have various effects depending on the specific physiological context .
properties
IUPAC Name |
4-amino-N-(1,1-dioxothiolan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c12-9-3-1-8(2-4-9)11(14)13-10-5-6-17(15,16)7-10/h1-4,10H,5-7,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPOXXSBHLYAQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide |
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